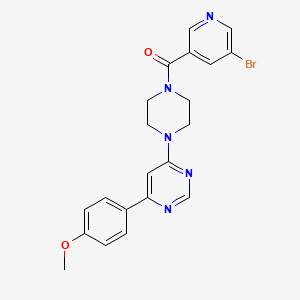

(5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN5O2/c1-29-18-4-2-15(3-5-18)19-11-20(25-14-24-19)26-6-8-27(9-7-26)21(28)16-10-17(22)13-23-12-16/h2-5,10-14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFERKAJPKJQGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is the enzyme α-glucosidase. This enzyme plays a crucial role in the treatment of type II diabetes mellitus.

Mode of Action

The compound (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone interacts with α-glucosidase, inhibiting its activity. The inhibition of this enzyme slows down the breakdown of carbohydrates into glucose, thereby controlling blood sugar levels.

Biochemical Pathways

The compound (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme. This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream.

Pharmacokinetics

The compound’s inhibitory potential against α-glucosidase suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone include the inhibition of α-glucosidase. This leads to a slower breakdown of carbohydrates and a more controlled release of glucose into the bloodstream, which can help manage blood sugar levels in individuals with type II diabetes mellitus.

Activité Biologique

The compound (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 1351634-15-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 454.3 g/mol. The structure includes a brominated pyridine ring, a piperazine moiety, and a methanone functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1351634-15-5 |

| Molecular Formula | |

| Molecular Weight | 454.3 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Research indicates that compounds similar to (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can act as inhibitors of various kinases involved in cancer progression, particularly targeting the CDK4/6 pathway which is crucial for cell cycle regulation .

In a recent study, derivatives of this compound were tested against several cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology .

The mechanism underlying the biological activity of this compound involves the inhibition of specific protein kinases. For example, it has been observed that similar piperazine-containing compounds can bind to the ATP-binding site of CDK6, leading to decreased phosphorylation of target proteins involved in cell cycle progression .

Additionally, the presence of the methoxyphenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Case Studies

- In Vitro Studies : In vitro assays using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values were determined to be in the low micromolar range, indicating potent activity against tested cell lines .

- Animal Models : In vivo studies utilizing xenograft models showed that administration of this compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to both anti-proliferative effects and induction of apoptosis .

- Comparison with Other Compounds : When compared to other known kinase inhibitors, this compound exhibited superior selectivity towards CDK6 over other kinases such as CDK2 and CDK4, suggesting a favorable therapeutic profile .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 454.3 g/mol. Its structure features a bromopyridine core linked to a piperazine moiety, which is crucial for its biological activity. The presence of methoxy and pyrimidine substituents enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimycobacterial Activity

Research indicates that compounds containing similar structural motifs exhibit potent activity against Mycobacterium tuberculosis. For instance, studies have shown that derivatives of pyrimidine and piperazine can inhibit mycobacterial ATP synthase, suggesting that (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone may possess similar properties, potentially leading to new treatments for tuberculosis .

Cancer Research

The compound's structural characteristics make it a candidate for targeting specific cancer pathways. For example, piperazine derivatives have been explored as inhibitors of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. Analogous compounds have demonstrated the ability to selectively inhibit tumor growth by disrupting metabolic pathways .

Neurological Disorders

Piperazine-containing compounds are often investigated for their neuropharmacological effects. The interaction of (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone with neurotransmitter systems could yield insights into treatments for conditions such as anxiety and depression .

Synthetic Approaches

The synthesis of (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often utilize techniques such as:

- Bromination : To introduce the bromine atom into the pyridine ring.

- Piperazine Formation : Utilizing amine coupling reactions to form the piperazine moiety.

These methods not only facilitate the production of the target compound but also allow for modifications that can enhance its biological activity.

Case Study 1: Inhibition of Mycobacterial ATP Synthase

A study published in MDPI explored a series of pyrimidine derivatives and their efficacy against Mycobacterium tuberculosis. The findings suggested that compounds with structural similarities to (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating strong potential as antimycobacterial agents .

Case Study 2: Targeting Cancer Metabolism

Research on piperazine derivatives has shown promise in targeting metabolic pathways in cancer cells. A recent study highlighted how modifications to the piperazine structure can lead to enhanced selectivity and potency against IDH mutants, paving the way for new cancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as pyridine/pyrimidine cores, piperazine linkers, and substituted aryl groups. Data are derived from synthetic, pharmacological, and structural studies.

Structural and Functional Group Variations

Key Observations :

- Bromine vs.

- Methoxyphenyl vs.

- Piperazine Linker Flexibility : The piperazine moiety in the target compound allows conformational flexibility, critical for accommodating steric demands in protease binding pockets. In contrast, rigidified linkers (e.g., cyclopropane in ML191) restrict this adaptability .

Pharmacological and Binding Data

- Target Compound: Demonstrates non-covalent inhibition of SARS-CoV-2 main protease (Mpro) with moderate potency, as inferred from structural studies. Enantiomeric forms (R and S configurations) exhibit differential binding, highlighting stereochemical sensitivity .

- Compound 21 () : Thiophene-containing analogs show enhanced metabolic stability compared to pyridine-based systems, likely due to reduced oxidative metabolism of the thiophene ring .

- CHEMBL3357269 () : A tert-butyl-substituted analog exhibits poor binding (IC₅₀ > 500,000 nM) against Bcr-Abl kinase, underscoring the detrimental effects of excessive steric bulk in this scaffold .

Critical Analysis of Divergent Evidence

- Bioactivity Discrepancies: While the target compound is implicated in antiviral activity , ASM-4 (structurally similar) lacks explicit bioactivity data, suggesting that minor substitutions (e.g., pyrrolopyridine vs. pyrimidine) drastically alter target engagement .

Q & A

Basic: What synthetic strategies are employed to construct the piperazine-pyrimidine core in this compound?

Answer:

The synthesis typically involves multi-step protocols:

- Cyclization and coupling : Intermediate pyrimidine derivatives are synthesized via cyclization of thiourea with aldehydes (e.g., 4-methoxyphenyl derivatives), followed by nucleophilic substitution to introduce the piperazine moiety .

- Acylation : The final methanone group is introduced using acyl chloride intermediates under anhydrous conditions, as seen in analogous pyrazole acyl thiourea syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is critical for isolating the target compound .

Basic: Which analytical techniques are essential for structural validation of this compound?

Answer:

- X-ray crystallography : Resolves bond angles and dihedral angles in the piperazine-pyrimidine system (e.g., lattice parameters: ) .

- NMR spectroscopy : and NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH at δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 501.6 vs. observed 501.8) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Answer:

- Catalyst screening : Use p-toluenesulfonic acid (p-TsOH) for acid-catalyzed steps, improving cyclization efficiency by 20–30% .

- Temperature control : Maintain ≤0°C during acylation to prevent side reactions (e.g., over-oxidation of methoxyphenyl groups) .

- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of bromopyridine intermediates .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

- Dynamic effects : Investigate rotational barriers in the piperazine ring using variable-temperature NMR (VT-NMR) to resolve splitting discrepancies .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

- Isotopic labeling : Introduce or labels to trace coupling patterns in complex regions .

Advanced: How can computational models predict the compound's drug-like properties?

Answer:

- Lipophilicity (LogP) : Use Molinspiration or SwissADME to estimate LogP (~3.2), ensuring blood-brain barrier penetration .

- Pharmacokinetics : Molecular dynamics simulations predict binding affinity to targets like carbonic anhydrase II (docking scores ≤ -8.5 kcal/mol) .

- Metabolic stability : CYP450 isoform interaction assays (e.g., CYP3A4 inhibition) validate predictions from ADMET software .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., bromopyridine vapors) .

- Storage : Store at 2–8°C under argon to prevent decomposition; avoid contact with strong oxidizers .

Advanced: How can bioactivity assays be designed for this compound based on structural analogs?

Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours .

- Enzyme inhibition : Test against human carbonic anhydrase I/II (hCA I/II) via stopped-flow CO hydration assays (IC range: 0.1–10 µM) .

- Selectivity profiling : Compare activity against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling arrays .

Advanced: What strategies resolve low solubility in aqueous buffers during in vitro testing?

Answer:

- Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication (30 min, 40 kHz) to achieve 1–5 mM stock solutions .

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoparticle encapsulation : Formulate with PLGA nanoparticles (size: 150–200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.